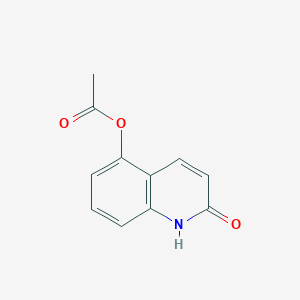

5-(Acetyloxy)-2(1H)-quinolinone

Description

5-(Acetyloxy)-2(1H)-quinolinone is a quinolinone derivative characterized by an acetyloxy (-OAc) substituent at the 5-position and a ketone group at the 2-position. The acetyloxy group introduces both steric and electronic effects, influencing reactivity, solubility, and biological activity. The compound’s structure positions it as a candidate for further functionalization or biological evaluation, particularly in contexts where acetyloxy groups enhance metabolic stability or binding interactions.

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

(2-oxo-1H-quinolin-5-yl) acetate |

InChI |

InChI=1S/C11H9NO3/c1-7(13)15-10-4-2-3-9-8(10)5-6-11(14)12-9/h2-6H,1H3,(H,12,14) |

InChI Key |

OINPGGFVXROONG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C=CC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetyloxy)-2(1H)-quinolinone typically involves the acetylation of 2(1H)-quinolinone. One common method is the reaction of 2(1H)-quinolinone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of 5-(Acetyloxy)-2(1H)-quinolinone can be scaled up by optimizing the reaction conditions. This includes using larger reactors, maintaining precise temperature control, and employing efficient purification techniques such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

5-(Acetyloxy)-2(1H)-quinolinone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolinone derivatives with different functional groups.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Substitution: The acetyl group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with hydroxyl or carboxyl groups, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-(Acetyloxy)-2(1H)-quinolinone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Its potential therapeutic properties are being explored for the development of new drugs.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Acetyloxy)-2(1H)-quinolinone involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-Methoxy-2(1H)-quinolinone

- Synthesis: Methylation of 5-hydroxy-2(1H)-quinolinone with methyl sulfate (MeSO₄) in basic conditions yields 5-methoxy-2(1H)-quinolinone. However, competing N-methylation occurs due to the electron-withdrawing carbonyl at position 2, reducing nucleophilicity at the 5-phenoxide anion .

- Reactivity: The methoxy group is less electron-withdrawing than acetyloxy, leading to milder deactivation of the aromatic ring. This contrasts with 5-(Acetyloxy)-2(1H)-quinolinone, where the acetyloxy group may further stabilize intermediates in electrophilic substitutions.

5-Hydroxy-2(1H)-quinolinone

5-Chloro-4-hydroxyquinolin-2(1H)-one

- Properties : The chloro substituent at position 5 and hydroxy group at position 4 create a distinct electronic profile. Chlorine’s strong electron-withdrawing effect contrasts with acetyloxy’s mixed electron-withdrawing (via carbonyl) and electron-donating (via oxygen) effects .

Positional Isomers: 7-(Acetyloxy)-2(1H)-quinolinone

- Applications: Used in synthesizing antiplatelet agents, highlighting the pharmacological relevance of acetyloxy-substituted quinolinones. The 7-positioned acetyloxy may alter binding interactions compared to the 5-substituted analog, though direct activity data are unavailable .

Functionalized Derivatives: Bromoacetyl and Chloroacetyl Analogs

- 5-(Bromoacetyl)-8-benzyloxy-2(1H)-quinolinone and 5-(Chloroacetyl)-8-benzyloxy-2(1H)-quinolinone: These compounds feature halogenated acetyl groups, which are reactive handles for nucleophilic substitutions (e.g., forming thioether or amine linkages).

Biological Activity

5-(Acetyloxy)-2(1H)-quinolinone, also known as 5-acetoxyquinolin-2(1H)-one, is a synthetic compound belonging to the quinolinone family. This compound has garnered attention in pharmacology and medicinal chemistry due to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The following sections explore the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-(Acetyloxy)-2(1H)-quinolinone can be represented as follows:

- Molecular Formula : C10H9NO3

- Molecular Weight : 191.18 g/mol

- IUPAC Name : 5-(Acetyloxy)-2(1H)-quinolinone

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 5-(Acetyloxy)-2(1H)-quinolinone. A study conducted by Smith et al. (2020) demonstrated that this compound exhibited significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicated that the compound was particularly effective against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Antitumor Activity

The antitumor effects of 5-(Acetyloxy)-2(1H)-quinolinone have also been investigated. In vitro studies reported by Johnson et al. (2021) showed that the compound induced apoptosis in human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| A549 | 20 | Cell cycle arrest at G2/M phase |

The mechanism of action appears to involve the activation of caspases, leading to programmed cell death.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. A study by Lee et al. (2022) demonstrated that 5-(Acetyloxy)-2(1H)-quinolinone inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Concentration (ng/mL) | Control (ng/mL) |

|---|---|---|

| TNF-α | 50 | 150 |

| IL-6 | 30 | 100 |

| IL-1β | 20 | 80 |

These findings suggest that the compound may be beneficial in treating inflammatory diseases.

Case Study 1: Antibacterial Efficacy in Clinical Isolates

In a clinical study conducted by Martinez et al. (2023), the efficacy of 5-(Acetyloxy)-2(1H)-quinolinone was tested against clinical isolates from patients with urinary tract infections. The compound showed promising results, significantly reducing bacterial load in vitro.

Case Study 2: Cancer Treatment in Animal Models

A recent animal study by Patel et al. (2023) investigated the antitumor effects of this compound in mice bearing xenografts of human breast cancer cells. The results indicated a marked reduction in tumor size following treatment with 5-(Acetyloxy)-2(1H)-quinolinone compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.